zinc;dioxido(dioxo)chromium

Description

Zinc chromate is an odorless yellow solid. Sinks in water. (USCG, 1999)

Structure

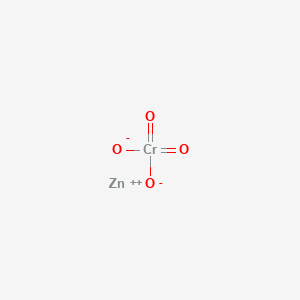

2D Structure

Properties

IUPAC Name |

zinc;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.Zn/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKWCCLKSWNDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnCrO4, CrO4Zn | |

| Record name | ZINC CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0811 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047485 | |

| Record name | Zinc chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc chromate is an odorless yellow solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, Lemon-yellow solid; Insoluble in water; [ACGIH], YELLOW CRYSTALLINE POWDER. | |

| Record name | ZINC CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic acid (H2CrO4), zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0811 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sparingly soluble in water, 3.08 g/100 g water, Soluble in acid, liquid ammonia; insoluble in acetone, Dissolves readily in acids, Solubility in water: none | |

| Record name | ZINC CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0811 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.43 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.40 g/cu cm, 3.4 g/cm³ | |

| Record name | ZINC CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0811 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow prisms, Lemon yellow powder | |

CAS No. |

13530-65-9, 37300-23-5 | |

| Record name | ZINC CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 36 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Pigment Yellow 36 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05F2837HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0811 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

316 °C | |

| Record name | ZINC CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0811 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Zinc Dioxido(dioxo)chromium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dioxido(dioxo)chromium, commonly known as zinc chromate (ZnCrO₄), is an inorganic compound that has historically seen wide application as a corrosion inhibitor and pigment.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways associated with its toxicological profile. Given that the biological activity and toxicity are primarily attributed to the hexavalent chromium [Cr(VI)] moiety, understanding these properties is of paramount importance for risk assessment and in the development of safer alternatives.

Physicochemical Properties

The key physicochemical properties of zinc chromate are summarized in the tables below for clarity and ease of comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | ZnCrO₄ | [1][4] |

| IUPAC Name | zinc dioxido(dioxo)chromium | [4] |

| Common Synonyms | Zinc Chromate, Zinc Chrome Yellow, Buttercup Yellow, Pigment Yellow 36 | [1][4] |

| CAS Number | 13530-65-9 | [4] |

| Molecular Weight | 181.40 g/mol | [4] |

| Appearance | Odorless, yellow crystalline powder or yellow-green crystals | [1][4] |

| Density | 3.43 g/cm³ | [1] |

| Melting Point | 316 °C (decomposes) | [1] |

| Boiling Point | Not applicable (decomposes) | - |

| Water Solubility | Sparingly soluble to insoluble | [1] |

Crystal Structure

A definitive crystal structure for zinc chromate (ZnCrO₄) is not well-documented in the common literature. It is crucial to distinguish it from the spinel zinc chromite (ZnCr₂O₄), for which detailed crystallographic data is available. For zinc chromate, a study has reported a hexagonal crystal system with the space group R-3m and unit cell parameters a = 5.99634(7) Å and c = 21.5117(3) Å for a hydrothermally synthesized variant with the formula (NH₄OH)₃/₂(ZnCrO₄)₂.[5] However, this represents a more complex structure than pure ZnCrO₄. Further research is required to fully elucidate the crystal structure of pure zinc chromate.

Spectroscopic Data

| Technique | Observation | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks related to the CrO₄²⁻ anion are observed. | - |

| X-Ray Diffraction (XRD) | The pattern is characteristic of the crystalline phase, but specific indexing can be complex and may vary with the synthetic method. | [6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of zinc chromate, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point

The melting point of zinc chromate can be determined following OECD Test Guideline 102: Melting Point/Melting Range .[7][8][9][10][11]

Principle: This guideline describes several methods, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC), to determine the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid like zinc chromate, the melting point is a sharp, well-defined temperature.

Detailed Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry zinc chromate is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A melting point apparatus consisting of a heated block or oil bath with a temperature control system, a thermometer, and a means to observe the sample in the capillary tube is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

-

-

Data Analysis: The melting point is reported as the mean of at least two concordant measurements.

Experimental Workflow for Melting Point Determination (OECD 102)

Caption: Workflow for determining the melting point of zinc chromate.

Determination of Water Solubility

The water solubility of zinc chromate is determined according to OECD Test Guideline 105: Water Solubility .[12][13][14][15][16]

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given that zinc chromate is sparingly soluble, the flask method is generally more appropriate.

Detailed Methodology (Flask Method):

-

Sample Preparation: A predetermined amount of zinc chromate is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (typically 20 °C) for a sufficient period to reach equilibrium. The time required for equilibration should be determined in a preliminary test.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Determination: The concentration of zinc chromate in the aqueous phase is determined by a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to measure the zinc or chromium concentration.

-

Data Analysis: The water solubility is expressed in g/L or mg/L.

Experimental Workflow for Water Solubility Determination (OECD 105)

Caption: Workflow for determining the water solubility of zinc chromate.

Determination of Density

The density of solid zinc chromate can be determined using OECD Test Guideline 109: Density of Liquids and Solids .[17][18][19][20]

Principle: This guideline provides several methods for determining the density of solids, including the pycnometer method and the hydrostatic balance method.

Detailed Methodology (Pycnometer Method):

-

Apparatus: A pycnometer of a known volume is used.

-

Procedure:

-

The empty pycnometer is weighed.

-

A known mass of zinc chromate powder is introduced into the pycnometer.

-

The pycnometer is filled with a liquid of known density in which the zinc chromate is insoluble (e.g., a non-polar solvent). Any air bubbles are removed.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled only with the immersion liquid and weighed again.

-

-

Data Analysis: The density of the zinc chromate is calculated from the masses and the known density of the immersion liquid.

Determination of Thermal Stability

The thermal stability of zinc chromate can be assessed using OECD Test Guideline 113: Screening Test for Thermal Stability and Stability in Air .[21][22]

Principle: This guideline describes methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the stability of a substance as a function of temperature.

Detailed Methodology (Thermogravimetric Analysis - TGA):

-

Apparatus: A thermogravimetric analyzer is used, which consists of a sensitive balance to continuously measure the mass of a sample as it is heated in a controlled atmosphere.

-

Procedure:

-

A small, accurately weighed sample of zinc chromate is placed in the TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range in a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss occurs, indicating decomposition.

Biological Signaling Pathways

The biological effects of zinc chromate are predominantly due to the hexavalent chromium [Cr(VI)] ion. Cr(VI) is a known human carcinogen, and its toxicity stems from its ability to enter cells and undergo intracellular reduction, leading to the generation of reactive oxygen species (ROS) and the formation of DNA adducts. This DNA damage triggers complex cellular signaling pathways.[23][24][25]

Cellular Uptake and Reduction of Hexavalent Chromium

Cr(VI), as chromate (CrO₄²⁻), is readily taken up by cells through anion transport channels.[23][24] Once inside the cell, it is reduced to the more reactive Cr(V) and Cr(IV) intermediates, and ultimately to the stable, but also DNA-reactive, Cr(III) state. This reduction process is a key step in its toxicity, as it generates ROS and the intermediates that can directly interact with DNA.[23][26]

DNA Damage and Repair Pathways

The DNA damage induced by Cr(VI) and its metabolites includes single- and double-strand breaks, DNA-protein crosslinks, and the formation of Cr-DNA adducts.[25][26] This damage activates the DNA Damage Response (DDR) pathway, which is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[27][28][29] ATM is mainly activated by double-strand breaks, while ATR responds to a broader range of DNA lesions.[27][29] Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).[30]

Signaling Pathway of Hexavalent Chromium-Induced DNA Damage and Repair

Caption: Cellular pathway of Cr(VI) toxicity.

Synthesis of Zinc Chromate

Zinc chromate is typically synthesized via a precipitation reaction.

Detailed Protocol:

-

Reactant Preparation: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc sulfate, ZnSO₄) and a soluble chromate (e.g., potassium chromate, K₂CrO₄) of known concentrations.

-

Precipitation: Slowly add the zinc sulfate solution to the potassium chromate solution with constant stirring. A yellow precipitate of zinc chromate will form.

-

ZnSO₄(aq) + K₂CrO₄(aq) → ZnCrO₄(s) + K₂SO₄(aq)

-

-

Digestion: The mixture is gently heated and stirred for a period to allow the precipitate to age and improve its filterability.

-

Filtration and Washing: The precipitate is collected by filtration and washed several times with deionized water to remove soluble byproducts.

-

Drying: The collected zinc chromate is dried in an oven at a controlled temperature (e.g., 100-110 °C) to a constant weight.

Workflow for the Synthesis of Zinc Chromate

Caption: Synthesis workflow for zinc chromate via precipitation.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of zinc dioxido(dioxo)chromium, standardized experimental protocols for their determination, and an insight into the molecular mechanisms underlying its biological activity. For researchers and professionals in drug development, this information is critical for understanding the behavior and potential hazards of this compound, and for the rational design of safer and more effective materials. The provided workflows and signaling pathway diagrams offer a visual summary of key processes, facilitating a deeper understanding of the science behind zinc chromate.

References

- 1. Zinc chromate - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. buy Zinc Chromium Oxide Powder price- FUNCMATER [funcmater.com]

- 4. Zinc Chromate | ZnCrO4 | CID 26089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.sustech.edu [repository.sustech.edu]

- 7. oecd.org [oecd.org]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. acri.gov.tw [acri.gov.tw]

- 20. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 21. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 113 ... - OECD - Google 圖書 [books.google.com.hk]

- 22. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 23. Molecular basis of hexavalent chromium carcinogenicity: effect on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 26. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. journals.biologists.com [journals.biologists.com]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Zinc Chromate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing zinc chromate (ZnCrO₄) crystals. Zinc chromate, a compound known for its vibrant yellow hue and significant anti-corrosive properties, has applications in various industrial fields. This document details the core methodologies for its synthesis, including precipitation, hydrothermal, solvothermal, and sol-gel methods. Each section provides detailed experimental protocols, summaries of quantitative data, and visual representations of the workflows to facilitate understanding and replication.

Precipitation Method

The precipitation method is a widely used technique for the synthesis of zinc chromate, often employed in the production of pigments like Zinc Yellow.[1] This method involves the reaction of soluble zinc salts with a chromate source in an aqueous solution, leading to the formation of an insoluble zinc chromate precipitate.

Experimental Protocol

A common industrial process for producing zinc yellow, a pigment form of zinc chromate, involves the reaction of zinc oxide with an alkali metal tetrachromate solution.[2]

Materials:

-

Zinc oxide (ZnO)

-

Potassium tetrachromate (K₂Cr₄O₁₃) or a mixture of an alkali metal bichromate and chromic acid[2]

-

Water

Procedure:

-

An aqueous suspension of zinc oxide is prepared. For example, 186 pounds of zinc oxide can be suspended in 120 gallons of hot water.[2]

-

The suspension is stirred and heated to approximately 50-60°C.[2]

-

A solution of an alkali metal tetrachromate is added to the zinc oxide suspension. The molar ratio of zinc oxide to tetrachromate is typically maintained at 4:1.[2]

-

The reaction mixture is stirred continuously while maintaining the temperature at 50-60°C for about four hours.[2]

-

After the initial heating period, the heating is stopped, but stirring continues until the pH of the reaction mixture stabilizes between 6.7 and 7.4.[2]

-

The resulting bright yellow precipitate of hydrated potassium zinc chromate is then separated from the solution by filtration.[2]

-

The filter cake is washed with a small amount of water to remove any soluble impurities.[2]

-

The final product is dried at a temperature of approximately 110°C.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the precipitation method for zinc chromate synthesis, based on the provided protocol.

| Parameter | Value | Reference |

| Precursors | Zinc oxide (ZnO), Potassium tetrachromate (K₂Cr₄O₁₃) | [2] |

| Molar Ratio (ZnO:K₂Cr₄O₁₃) | 4:1 | [2] |

| Reaction Temperature | 50 - 60 °C | [2] |

| Final pH | 6.7 - 7.4 | [2] |

| Drying Temperature | ~110 °C | [2] |

| Yield | Approximately 99% | [2] |

Experimental Workflow

Hydrothermal Method

The hydrothermal method is a versatile technique for synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This method allows for the control of crystal size and morphology by adjusting reaction parameters.

Experimental Protocol

The synthesis of zinc chromite (a related compound) nanocrystals via the hydrothermal method provides a representative protocol that can be adapted for zinc chromate.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of zinc nitrate and chromium nitrate.

-

Combine the precursor solutions in a desired molar ratio.

-

Adjust the pH of the mixed solution to a specific value (e.g., 11) by the dropwise addition of a sodium hydroxide solution while stirring.

-

Transfer the resulting homogeneous solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 180°C) and maintain it for a set duration.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Dry the product in an oven at a suitable temperature (e.g., 80°C).

-

To obtain a highly crystalline product, a subsequent calcination step at a higher temperature (e.g., 600°C for 4 hours) may be required.

Quantitative Data

The following table summarizes key quantitative parameters for the hydrothermal synthesis of zinc chromite nanocrystals, which can serve as a reference for zinc chromate synthesis.

| Parameter | Value |

| Zinc Precursor | Zinc nitrate hexahydrate |

| Chromium Precursor | Chromium nitrate nonahydrate |

| pH | 11 |

| Reaction Temperature | 180 °C |

| Calcination Temperature | 600 °C |

| Calcination Time | 4 hours |

| Resulting Crystal Size | 50 - 80 nm |

Experimental Workflow

Solvothermal Method

The solvothermal method is similar to the hydrothermal method, but it utilizes non-aqueous solvents. The choice of solvent can significantly influence the size, shape, and properties of the resulting crystals. While specific protocols for zinc chromate are less common in the literature, the principles of solvothermal synthesis of related metal oxides, such as zinc oxide, can be applied.

Experimental Protocol (Adapted from ZnO Synthesis)

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

A suitable chromium precursor soluble in the chosen solvent

-

An organic solvent (e.g., ethanol, ethylene glycol)

-

A precipitating agent (e.g., sodium hydroxide)

Procedure:

-

Dissolve the zinc and chromium precursors in the chosen organic solvent.

-

Add a solution of the precipitating agent dropwise to the precursor solution under vigorous stirring to form a suspension.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation, wash it with the solvent used for the reaction and then with ethanol to remove any impurities.

-

Dry the final product in an oven.

Quantitative Data

| Parameter | Potential Range/Value |

| Zinc Precursor | Zinc Acetate, Zinc Nitrate |

| Chromium Precursor | Chromium(III) salt soluble in the solvent |

| Solvent | Ethanol, Ethylene Glycol, Methanol |

| Reaction Temperature | 120 - 200 °C |

| Reaction Time | 12 - 24 hours |

| Resulting Crystal Size | Dependent on parameters |

| Yield | Dependent on parameters |

Experimental Workflow

Sol-Gel Method

The sol-gel method is a low-temperature technique that allows for the production of highly pure and homogeneous materials. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. As with the solvothermal method, specific protocols for zinc chromate are not as prevalent as for zinc oxide.[3][4]

Experimental Protocol (Adapted from ZnO Synthesis)

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

A suitable chromium precursor (e.g., chromium nitrate)

-

A solvent (e.g., ethanol, deionized water)

-

A complexing/gelling agent (e.g., citric acid, oxalic acid)

-

A pH modifier (e.g., ammonium hydroxide)

Procedure:

-

Dissolve the zinc and chromium precursors in the solvent.

-

Add the complexing agent to the solution and stir until a clear sol is formed.

-

Adjust the pH of the sol to promote gelation.

-

Age the gel at room temperature for a specified time to allow the gel network to strengthen.

-

Dry the gel at a low temperature (e.g., 80-100°C) to remove the solvent, forming a xerogel.

-

Calcine the xerogel at a higher temperature to remove organic residues and induce crystallization, yielding the final zinc chromate product.

Quantitative Data

Similar to the solvothermal method, detailed quantitative data for the sol-gel synthesis of zinc chromate is limited. The following table outlines the key parameters to be considered.

| Parameter | Potential Range/Value |

| Zinc Precursor | Zinc Acetate |

| Chromium Precursor | Chromium Nitrate |

| Solvent | Ethanol, Water |

| Gelling Agent | Citric Acid, Oxalic Acid |

| Drying Temperature | 80 - 100 °C |

| Calcination Temperature | 400 - 800 °C |

| Resulting Crystal Size | Dependent on parameters |

| Yield | Dependent on parameters |

Experimental Workflow

Conclusion

This technical guide has detailed the primary methods for the synthesis of zinc chromate crystals: precipitation, hydrothermal, solvothermal, and sol-gel. The precipitation method offers a high-yield, industrially scalable process. The hydrothermal and solvothermal methods provide greater control over crystal size and morphology. The sol-gel method is advantageous for producing highly pure and homogeneous materials at low temperatures. The provided experimental protocols, quantitative data, and workflows serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding and practical application of these synthesis techniques. Further research into the solvothermal and sol-gel routes for direct zinc chromate synthesis is warranted to expand the available quantitative data and optimize these promising methods.

References

Unraveling the Crystalline Architecture of Zinc Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of zinc chromate (ZnCrO₄), a compound of interest for its diverse industrial applications, including as a corrosion inhibitor and pigment. This document outlines the crystallographic parameters of its known phases, details the experimental protocols for its synthesis and structural characterization, and presents a logical workflow for its analysis. A notable complexity in the study of zinc chromate is the existence of multiple stoichiometries and crystal structures reported in the literature, primarily the monoclinic ZnCrO₄ and the cubic spinel ZnCr₂O₄. This guide will address both of these significant phases.

Crystal Structure Data

The crystallographic data for zinc chromate is presented below, categorized by its stoichiometry. The anhydrous form, ZnCrO₄, typically crystallizes in a monoclinic system, while the ZnCr₂O₄ form adopts a cubic spinel structure.

Monoclinic ZnCrO₄

The Materials Project database identifies a monoclinic crystal structure for ZnCrO₄. In this arrangement, the chromium and zinc atoms are coordinated with four oxygen atoms in a tetrahedral geometry.

| Crystallographic Parameter | Value [1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters (a, b, c) | 5.27 Å, 8.33 Å, 8.27 Å |

| Lattice Angles (α, β, γ) | 90°, 122.45°, 90° |

| Unit Cell Volume | 306.35 ų |

Cubic Spinel ZnCr₂O₄

Several studies have reported the synthesis of zinc chromium oxide with the stoichiometry ZnCr₂O₄, which forms a cubic spinel structure. The lattice parameters for this phase can vary slightly depending on the synthesis method.

| Synthesis Method | Lattice Parameter (a) | Space Group | Reference |

| Hydrothermal | 8.33 Å | Fd-3m | [2] |

| Combustion | 8.12 Å | Fd-3m | [2] |

| Hydrothermal (calcined) | 8.2874 Å | Fd-3m | [3] |

Experimental Protocols

The characterization of the crystal structure of zinc chromate relies on precise synthesis methods and analytical techniques. The following sections detail the protocols for the synthesis and analysis of this compound.

Synthesis Methodologies

The hydrothermal method is a common technique for the synthesis of crystalline nanoparticles of zinc chromate.

-

Precursor Preparation : Prepare an aqueous solution of a zinc salt (e.g., zinc nitrate hexahydrate) and a chromium salt (e.g., chromium nitrate nonahydrate).

-

pH Adjustment : Adjust the pH of the solution, typically to a basic value (e.g., pH 10-11), by the dropwise addition of a base such as sodium hydroxide (NaOH) or ammonia solution, while stirring vigorously.

-

Autoclave Treatment : Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heating : Seal the autoclave and heat it to a specific temperature (e.g., 140-180°C) for a designated period (e.g., 18-24 hours).

-

Cooling and Washing : Allow the autoclave to cool to room temperature naturally. The resulting precipitate is then collected, washed several times with deionized water and ethanol to remove any unreacted precursors, and dried in an oven at a low temperature (e.g., 60-80°C).

Solution combustion synthesis is a rapid and energy-efficient method for producing metal oxide powders.

-

Precursor and Fuel Mixture : Prepare a homogeneous aqueous solution containing metal nitrates (e.g., zinc nitrate, chromium nitrate) as oxidizers and an organic fuel (e.g., glycine, urea, or citric acid) as a reductant.

-

Heating and Dehydration : Heat the solution on a hot plate or in a furnace. The solution will dehydrate, forming a viscous gel.

-

Combustion : Upon further heating, the gel will auto-ignite, leading to a self-sustaining and rapid combustion reaction. This process yields a voluminous, fluffy powder.

-

Post-Combustion Treatment : The resulting powder may be calcined at a higher temperature to improve crystallinity and remove any residual organic material.

Crystal Structure Analysis

PXRD is the primary technique for determining the crystal structure of powdered samples.

-

Sample Preparation : The synthesized zinc chromate powder is finely ground to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, level surface.

-

Instrument Setup : The PXRD data is collected using a diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation). Typical instrument settings are a voltage of 40 kV and a current of 40 mA.

-

Data Collection : The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80 degrees) with a defined step size (e.g., 0.02 degrees) and scan speed. The sample may be spun during data collection to improve particle statistics.

-

Data Processing : The raw data is processed to identify the peak positions and intensities. This may involve background subtraction and smoothing.

Rietveld refinement is a powerful method for refining the crystal structure model by fitting a calculated diffraction pattern to the experimental data.

-

Initial Model Selection : An initial crystal structure model is chosen based on the identified phase. This includes the space group, approximate lattice parameters, and atomic positions.

-

Refinement Strategy : The refinement is performed in a stepwise manner. The following parameters are typically refined in sequence:

-

Scale factor

-

Background parameters (often modeled with a polynomial function)

-

Unit cell parameters

-

Peak shape parameters (e.g., using a pseudo-Voigt or Pearson VII function to model peak broadening and shape)

-

Atomic coordinates

-

Isotropic or anisotropic displacement parameters (thermal parameters)

-

Site occupancy factors (if there is evidence of atomic substitution or vacancies)

-

-

Assessing the Goodness of Fit : The quality of the refinement is monitored using reliability factors (R-factors), such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A low Rwp value and a χ² value close to 1 indicate a good fit between the calculated and observed patterns.

-

Final Structure Validation : The refined crystal structure is then analyzed for chemically reasonable bond lengths, bond angles, and coordination environments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of ZnCrO₄, from synthesis to final structural refinement.

Caption: Experimental workflow for ZnCrO₄ crystal structure analysis.

References

A Toxicological Deep Dive into Hexavalent Chromium Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hexavalent chromium [Cr(VI)] compounds are a class of chemicals widely utilized in industrial processes such as chrome plating, welding, and the production of pigments and stainless steel.[1] Despite their industrial utility, they are potent environmental contaminants and established human carcinogens.[2][3] Occupational exposure, primarily through inhalation, and environmental exposure via contaminated air, soil, or drinking water pose significant health risks.[1] The toxicity of chromium is critically dependent on its oxidation state; Cr(VI) is significantly more toxic than its trivalent counterpart, Cr(III), due to its high solubility, mobility, and ability to readily cross cell membranes.[4]

This technical guide provides a comprehensive overview of the toxicological profile of hexavalent chromium, focusing on its toxicokinetics, multifaceted mechanisms of toxicity, and organ-specific effects. It synthesizes quantitative data from key studies, details experimental protocols, and visualizes complex cellular pathways to offer a thorough resource for the scientific community.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological impact of Cr(VI) is fundamentally linked to its journey through the body.

-

Absorption: Cr(VI) is more readily absorbed than Cr(III) following inhalation, ingestion, or dermal contact. Due to its structural similarity to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions, Cr(VI) in the form of chromate (CrO₄²⁻) is actively transported into cells via non-specific anion channels.[2][5] In contrast, cell membranes are largely impermeable to the cationic Cr(III) form.[6] Ingested Cr(VI) can be partially reduced to Cr(III) by the acidic environment of the stomach, which significantly curtails its absorption.[7][8] Studies in rats have estimated oral absorption of Cr(VI) to be between 3% and 6%.[8]

-

Distribution: Once absorbed, Cr(VI) is distributed throughout the body via the bloodstream. A significant portion enters red blood cells, where it is rapidly reduced and binds to hemoglobin.[9] It can accumulate in various tissues, with the highest concentrations often found in the liver, kidneys, spleen, and bone.[8]

-

Metabolism (Intracellular Reduction): The cornerstone of Cr(VI) toxicity is its intracellular reduction. Inside the cell, Cr(VI) undergoes a multi-step reduction to Cr(V), Cr(IV), and ultimately the more stable Cr(III) state.[5][10] This process is mediated by biological reductants such as ascorbate (Vitamin C), glutathione (GSH), and cysteine.[2][5] This metabolic activation is paradoxical; while Cr(III) is the less toxic form externally, its generation inside the cell traps the chromium, as Cr(III) cannot easily exit, allowing it to interact with and damage intracellular macromolecules.[10]

-

Excretion: Absorbed chromium that is not sequestered in tissues is primarily excreted through urine, with a smaller amount eliminated in feces.[11]

Mechanisms of Toxicity and Carcinogenesis

The carcinogenicity of Cr(VI) is complex, involving genotoxic and non-genotoxic mechanisms that stem from its intracellular reduction. The International Agency for Research on Cancer (IARC) classifies all Cr(VI) compounds as Group 1 carcinogens, meaning they are carcinogenic to humans.[3][12]

The reduction of Cr(VI) to Cr(III) is a major source of cellular damage, as it generates reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and hydrogen peroxide.[13][14] This leads to a state of severe oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. The resulting oxidative damage targets lipids, proteins, and, most critically, DNA.[14][15]

Cr(VI) is a potent genotoxic agent, inducing a wide array of DNA lesions that contribute to genomic instability and mutagenesis.[10][13] The damage is caused by two primary mechanisms:

-

Direct DNA Adducts: The stable end-product of intracellular reduction, Cr(III), can directly bind to DNA, forming Cr-DNA adducts and DNA-protein crosslinks.[10]

-

Oxidative DNA Damage: The ROS generated during the reduction process attacks DNA bases, leading to lesions such as 8-oxo-2'-deoxyguanosine (8-OHdG).[3]

These initial lesions can lead to more severe damage, including DNA single- and double-strand breaks and chromosomal alterations, which are key initiating events in carcinogenesis.[3][10]

Cr(VI) exposure interferes with numerous intracellular signaling pathways that regulate cell survival, proliferation, apoptosis, and inflammation.[6] This disruption can promote the survival of genetically damaged cells, a hallmark of cancer development. Key pathways affected include:

-

p53 Signaling: Cr(VI) can induce mutations in the p53 tumor suppressor gene, impairing its function in cell cycle arrest and apoptosis.[16][15]

-

PI3K-Akt and MAPK Pathways: These pathways, crucial for cell survival and proliferation, have been shown to be modulated by Cr(VI) exposure, potentially contributing to uncontrolled cell growth.[17][18]

-

NF-κB Signaling: Cr(VI) can activate the NF-κB pathway, a key regulator of the inflammatory response.[19] Chronic inflammation is a known driver of cancer, and this activation can create a microenvironment that fosters tumor development.[19]

Organ-Specific Toxicity

Chronic exposure to Cr(VI) is associated with damage to multiple organ systems.

-

Respiratory System: Inhalation is the primary route for occupational exposure, and the respiratory tract is a major target. Chronic inhalation is strongly linked to an increased risk of lung, nasal, and sinus cancers.[1][20] Non-cancer effects include nasal septum ulceration and perforation, irritation, and inflammation.[11][9]

-

Gastrointestinal System: While the stomach's acidity provides some protection, ingestion of Cr(VI) in drinking water has been shown to cause tumors in the oral cavity and small intestine in animal studies.[1][5][21] Human epidemiological studies have also suggested a link between oral exposure and stomach cancer.[21][22]

-

Hepatotoxicity (Liver): The liver is involved in the detoxification and distribution of chromium. Exposure to Cr(VI) can induce oxidative stress, inflammation, and liver tissue damage.[17][19]

-

Nephrotoxicity (Kidney): The kidneys are the primary route of excretion for absorbed chromium, making them susceptible to damage. High levels of exposure can lead to kidney and liver damage.[1]

-

Dermal Effects: Direct skin contact with Cr(VI) compounds can cause severe irritation, dermal ulcers (chrome holes), and allergic contact dermatitis in sensitized individuals.[4][9]

Quantitative Data from Toxicological Studies

The following tables summarize quantitative data from comparative toxicological studies of various hexavalent chromium compounds.

Table 1: Comparative Cytotoxicity of Cr(VI) Compounds in Human Bronchial Cells

| Compound | Administered Concentration (μg/cm²) | Intracellular Cr (μM) | Relative Survival (%) |

| Lead Chromate | 0.5 | 926 | 67% |

| Barium Chromate | 0.5 | 1863 | 12% |

| Zinc Chromate | 0.5 | 2843 | 5% |

| Sodium Chromate | 0.5 μM | N/A | 67% |

| Sodium Chromate | 2.5 μM | 1644 | 41% |

| Sodium Chromate | 5.0 μM | N/A | 5% |

Data sourced from a study on human bronchial cells.[23][24] Cytotoxicity was measured as relative survival using a colony-forming efficiency assay.

Table 2: Comparative Genotoxicity of Cr(VI) Compounds

| Compound | Intracellular Cr Concentration (μM) | Damaged Metaphases (%) | Average γ-H2AX Foci per Cell (at 0.5 μg/cm²) |

| Lead Chromate | 1000 | 25% | 11.9 |

| Barium Chromate | 1000 | 28% | 9.8 |

| Zinc Chromate | 1000 | 28% | 13.4 |

| Sodium Chromate | 1000 | 30% | Not directly comparable |

Data sourced from a study on human bronchial cells.[23][24] Genotoxicity was measured by analyzing chromosomal aberrations (damaged metaphases) and DNA double-strand breaks (γ-H2AX foci formation).

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological data. Below are protocols for key assays used to evaluate Cr(VI) toxicity.

Protocol 1: In Vitro Cytotoxicity and Genotoxicity Assessment in Human Bronchial Cells (BEAS-2B)

-

Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured in a suitable medium (e.g., LHC-9) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Exposure: Cells are seeded onto plates. After reaching a desired confluency, they are treated with various concentrations of Cr(VI) compounds (e.g., sodium chromate, zinc chromate, lead chromate) for a specified duration (e.g., 24 hours). Particulate compounds like zinc chromate are suspended in the medium.

-

Cytotoxicity Assay (Colony-Forming Efficiency):

-

Following treatment, cells are washed, trypsinized, and counted.

-

A known number of cells (e.g., 200) is re-plated onto new dishes and allowed to grow for 7-10 days to form colonies.

-

Colonies are fixed with methanol and stained with Giemsa.

-

Colonies containing 50 or more cells are counted. Relative survival is calculated as the plating efficiency of treated cells divided by the plating efficiency of control (untreated) cells.

-

-

Genotoxicity Assay (Micronucleus Assay):

-

Cells are treated as described above. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

After incubation, cells are harvested, treated with a hypotonic solution, and fixed.

-

Cells are dropped onto microscope slides and stained (e.g., with Giemsa or a fluorescent DNA dye).

-

The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells under a microscope. An increase in micronucleus frequency indicates chromosomal damage.

-

-

DNA Double-Strand Break Analysis (γ-H2AX Foci Formation):

-

Cells are grown on coverslips and treated with Cr(VI).

-

After exposure, cells are fixed (e.g., with paraformaldehyde) and permeabilized.

-

Cells are incubated with a primary antibody specific for the phosphorylated histone H2AX (γ-H2AX), which marks sites of DNA double-strand breaks.

-

A fluorescently labeled secondary antibody is used for detection.

-

The distinct fluorescent spots (foci) within the nuclei are visualized and counted using fluorescence microscopy.

-

Protocol 2: NTP Animal Bioassay for Carcinogenicity (Oral Exposure)

-

Animal Model: Male and female F344/N rats and B6C3F1 mice are used.

-

Dosing Regimen: Animals are administered sodium dichromate dihydrate (a Cr(VI) compound) in their drinking water for 2 years. A range of concentrations is used, along with a control group receiving untreated water.

-

In-Life Observations: Animals are monitored throughout the study for clinical signs of toxicity, and their body weight and water consumption are recorded regularly.

-

Necropsy and Histopathology:

-

At the end of the 2-year study, all animals are euthanized.

-

A complete necropsy is performed, and all major organs and tissues are examined for gross lesions.

-

Tissues are collected, preserved in formalin, processed, and embedded in paraffin.

-

Thin sections are cut, mounted on slides, and stained with hematoxylin and eosin (H&E).

-

A pathologist examines the slides microscopically to identify and classify any neoplastic (tumors) and non-neoplastic lesions.

-

The incidence of tumors in the treated groups is statistically compared to the incidence in the control group to determine carcinogenicity.[1]

-

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental processes described in this guide.

References

- 1. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 2. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 6. Hexavalent chromium at the crossroads of science, environment and public health - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03104D [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Chromium genotoxicity: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gov.uk [gov.uk]

- 12. Review of carcinogenicity of hexavalent chrome and proposal of revising approval standards for an occupational cancers in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromium toxicity - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Toxicity mechanisms and remediation strategies for chromium exposure in the environment [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Toxicity of Hexavalent Chromium [flipper.diff.org]

- 17. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of NF-κB signaling pathway in hexavalent chromium-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. osha.gov [osha.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Solubility of Zinc Chromate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc chromate (ZnCrO₄) in aqueous solutions. Zinc chromate, a sparingly soluble salt, is of significant interest in various industrial applications, including as a corrosion inhibitor in paints and coatings. Understanding its solubility characteristics is crucial for optimizing its use, predicting its environmental fate, and developing new applications. This document details the fundamental principles governing its dissolution, presents available quantitative solubility data, outlines experimental protocols for its determination, and explores the factors influencing its solubility.

Core Concepts of Zinc Chromate Solubility

The dissolution of zinc chromate in water is an equilibrium process governed by its solubility product constant (Ksp). When solid zinc chromate is added to water, it dissociates into its constituent ions, zinc (Zn²⁺) and chromate (CrO₄²⁻), until the solution becomes saturated.

The equilibrium reaction is as follows:

ZnCrO₄(s) ⇌ Zn²⁺(aq) + CrO₄²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this dissolution and is expressed as:

Ksp = [Zn²⁺][CrO₄²⁻]

Where [Zn²⁺] and [CrO₄²⁻] are the molar concentrations of the zinc and chromate ions, respectively, in a saturated solution. A smaller Ksp value indicates lower solubility.

Quantitative Solubility Data

The solubility of zinc chromate can be expressed in various units. The following tables summarize the available quantitative data.

Table 1: Solubility of Zinc Chromate in Pure Water

| Parameter | Value | Reference |

| Solubility ( g/100 mL) | 3.08 | [1] |

| Molar Solubility (mol/L) | 7.4 x 10⁻⁵ | [2] |

| Calculated Ksp | 5.48 x 10⁻⁹ |

Calculation of Ksp from Molar Solubility: Given the molar solubility (S) is 7.4 x 10⁻⁵ mol/L, and from the dissolution equation, [Zn²⁺] = S and [CrO₄²⁻] = S. Therefore, Ksp = S * S = (7.4 x 10⁻⁵)² = 5.476 x 10⁻⁹.

Factors Influencing Zinc Chromate Solubility

The solubility of zinc chromate is not constant and is significantly influenced by several factors, including pH, temperature, and the presence of common ions.

Effect of pH

The solubility of zinc chromate is highly dependent on the pH of the aqueous solution.

-

Acidic Solutions: In acidic solutions, the chromate ion (CrO₄²⁻) participates in an equilibrium with the dichromate ion (Cr₂O₇²⁻) and hydrogen chromate ion (HCrO₄⁻):

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ 2 HCrO₄⁻(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

According to Le Châtelier's principle, the addition of H⁺ ions (lowering the pH) will shift this equilibrium to the right, consuming chromate ions. This decrease in the concentration of free chromate ions in the solution will, in turn, shift the zinc chromate dissolution equilibrium to the right, resulting in an increase in the solubility of zinc chromate in acidic conditions [3].

-

Alkaline Solutions: In strongly alkaline solutions, zinc ions can form soluble hydroxo complexes, such as [Zn(OH)₄]²⁻. The formation of these complexes removes free zinc ions from the solution, which, according to Le Châtelier's principle, shifts the zinc chromate dissolution equilibrium to the right, leading to an increase in solubility . Hot solutions of sodium hydroxide can convert zinc chromate to zinc oxide and soluble sodium chromate[4].

Effect of Temperature

While specific quantitative data for the temperature dependence of zinc chromate solubility is limited in the readily available literature, for most sparingly soluble salts, solubility increases with increasing temperature. This is because the dissolution process is often endothermic (absorbs heat). Therefore, it is expected that the solubility of zinc chromate will increase as the temperature of the aqueous solution rises . It has been noted that the brightest yellow zinc chromate pigments are formed in slightly acidic solutions at elevated temperatures, which suggests an interplay between pH and temperature that affects its formation and dissolution characteristics.

Common Ion Effect

The common ion effect describes the decrease in the solubility of a sparingly soluble salt when a solution already containing one of the ions from the salt is added.

-

Addition of a Soluble Zinc Salt (e.g., Zn(NO₃)₂): The introduction of additional Zn²⁺ ions to a saturated solution of zinc chromate will increase the overall concentration of Zn²⁺. To re-establish equilibrium, the dissolution equilibrium of zinc chromate will shift to the left, causing the precipitation of solid ZnCrO₄ and a decrease in its molar solubility [5][6].

-

Addition of a Soluble Chromate Salt (e.g., K₂CrO₄): Similarly, adding a source of CrO₄²⁻ ions will increase the chromate ion concentration, shifting the equilibrium to the left and reducing the solubility of zinc chromate [5][6].

Table 2: Qualitative Summary of Factors Affecting Zinc Chromate Solubility

| Factor | Change | Effect on Solubility | Rationale |

| pH | Decrease (Acidic) | Increase | Formation of HCrO₄⁻ and Cr₂O₇²⁻, reducing [CrO₄²⁻]. |

| Increase (Strongly Alkaline) | Increase | Formation of soluble zinc hydroxo complexes, reducing [Zn²⁺]. | |

| Temperature | Increase | Likely Increase | Dissolution is typically an endothermic process. |

| Common Ion | Addition of Zn²⁺ | Decrease | Le Châtelier's principle shifts equilibrium to the left. |

| Addition of CrO₄²⁻ | Decrease | Le Châtelier's principle shifts equilibrium to the left. |

Experimental Protocols for Solubility Determination

Determining the solubility product of zinc chromate involves preparing a saturated solution and then measuring the concentration of either the zinc or chromate ions in the solution.

Preparation of a Saturated Zinc Chromate Solution

-

Addition of Excess Solute: Add an excess amount of solid zinc chromate to a known volume of deionized water in a beaker or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibration: Stir the mixture continuously for an extended period (e.g., 24-48 hours) at a constant temperature to allow the dissolution equilibrium to be established. A magnetic stirrer and a constant temperature water bath are recommended.

-

Separation of Solid and Liquid Phases: After equilibration, carefully separate the solid phase from the saturated solution. This can be achieved by filtration using a fine-pore filter paper or by centrifugation followed by decantation of the supernatant. It is crucial to avoid transferring any solid particles into the solution to be analyzed.

Determination of Ion Concentration

The concentration of either Zn²⁺ or CrO₄²⁻ in the saturated solution can be determined using various analytical techniques.

The chromate ion has a characteristic yellow color and absorbs light in the ultraviolet-visible (UV-Vis) region. Its concentration can be determined using UV-Vis spectrophotometry.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known potassium chromate (K₂CrO₄) concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the chromate ion (around 372 nm)[1]. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the saturated zinc chromate solution (potentially after appropriate dilution to fall within the linear range of the calibration curve).

-

Concentration Determination: Use the calibration curve to determine the concentration of chromate ions in the saturated solution.

The concentration of zinc ions can be determined by complexometric titration with a standard solution of ethylenediaminetetraacetic acid (EDTA).

-

Sample Preparation: Take a known volume of the saturated zinc chromate solution. Acidify the solution slightly (e.g., with a buffer solution) to the optimal pH for the chosen indicator.

-

Indicator: Add a suitable metal-ion indicator, such as Eriochrome Black T.

-

Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a color change (e.g., from wine-red to blue for Eriochrome Black T).

-

Calculation: Calculate the concentration of Zn²⁺ ions based on the volume of EDTA solution used and the stoichiometry of the Zn²⁺-EDTA reaction (1:1).

Visualizations

Dissolution Equilibrium of Zinc Chromate

Caption: Dissolution and precipitation equilibrium of zinc chromate in water.

Experimental Workflow for Ksp Determination

Caption: General experimental workflow for determining the Ksp of zinc chromate.

Conclusion

The solubility of zinc chromate in aqueous solutions is a complex phenomenon influenced by its intrinsic solubility product, the pH of the medium, temperature, and the presence of common ions. While its solubility in pure water is low, it increases significantly in acidic and strongly alkaline conditions. A thorough understanding of these factors, coupled with robust experimental techniques, is essential for professionals working with this compound in research, development, and industrial settings. This guide provides the foundational knowledge and practical methodologies to effectively manage and utilize the solubility characteristics of zinc chromate.

References

- 1. Direct spectrophotometric analysis of Cr(VI) using a liquid waveguide capillary cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solved At a certain temperature, the solubility of zinc(I) | Chegg.com [chegg.com]

- 3. Zinc chromate CAS#: 13530-65-9 [m.chemicalbook.com]

- 4. Zinc chromate - Sciencemadness Wiki [sciencemadness.org]

- 5. The Common Ion Effect - Problems 1 - 10 [chemteam.info]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Historical Applications of Zinc Yellow Pigment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical applications, chemical properties, and synthesis of zinc yellow pigment. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize chromate-containing compounds in their work. The guide details the pigment's use in both artistic and industrial contexts, with a focus on its role as a corrosion inhibitor.

Introduction

Zinc yellow, known chemically as zinc potassium chromate (K₂O · 4ZnCrO₄ · 3H₂O), is a synthetic inorganic pigment that gained prominence in the 19th and 20th centuries.[1][2] First synthesized in the early 1800s, it was not widely used as a pigment until the 1850s.[1][2] While it found a niche in the art world, its primary historical significance lies in its industrial application as a highly effective corrosion-inhibiting primer, particularly for aluminum and steel. This guide will explore the multifaceted history and technical aspects of this pigment.

Physicochemical Properties

Zinc yellow, also identified as Pigment Yellow 36, possesses a range of properties that have dictated its applications and limitations.[3] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | K₂O · 4ZnCrO₄ · 3H₂O | [1][2] |

| CI Name | Pigment Yellow 36 | [3] |

| CI Number | 77955 | [1] |

| CAS Number | 37300-23-5 | |

| Density | 3.36 - 3.49 g/cm³ | [4] |

| Oil Absorption | 28 - 31 g/100g | [4] |

| ZnO Content | 61 - 68% | [5] |

| CrO₃ Content | 19 - 22% | [5] |

| Solubility | Soluble in acids and alkalis; slightly soluble in water. | [1] |

| Lightfastness | Poor; prone to discoloration. | [1] |

Historical Applications

The use of zinc yellow can be broadly categorized into two main areas: artistic and industrial applications.

Artistic Applications

Despite its tendency to discolor over time, zinc yellow was used by several prominent 19th-century artists, including Georges Seurat.[1][6] The pigment's bright, greenish-yellow hue was attractive to artists of the Impressionist and Post-Impressionist movements. However, the pigment is known to degrade, turning a brownish color due to the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)).[1][6] This degradation has altered the appearance of several famous works of art, most notably Seurat's "A Sunday Afternoon on the Island of La Grande Jatte."[1][6]

Industrial Applications

The primary and most impactful application of zinc yellow has been as a corrosion-inhibiting primer. Its effectiveness in preventing rust on iron and steel, and particularly on lightweight aluminum alloys, made it indispensable in the aerospace and automotive industries from the 1930s through the mid-20th century.[6] It was extensively used on military aircraft during World War II to protect the aluminum airframes from corrosion.[6] The mechanism of its protective action is twofold: it acts as a barrier coating, and the slight solubility of the chromate ions helps to passivate the metal surface, inhibiting the electrochemical process of corrosion.

Experimental Protocols

Synthesis of Zinc Yellow Pigment (Precipitation Method)

This protocol describes a common historical method for the synthesis of zinc yellow.

Materials:

-

Zinc sulfate (ZnSO₄)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of zinc sulfate in distilled water.

-

Prepare a 0.5 M solution of potassium dichromate in distilled water.

-

In a beaker, slowly add the zinc sulfate solution to the potassium dichromate solution while stirring continuously. A precipitate will form.

-

Add a 6 M sodium hydroxide solution dropwise to the mixture until the solution becomes basic (test with pH paper). The color of the precipitate should change to a bright yellow.

-

Continue stirring for 15-20 minutes to ensure the reaction is complete.

-

Set up the filtration apparatus and filter the precipitate.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Carefully remove the filter paper with the pigment and dry it in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The dried pigment can then be ground to a fine powder.

Caption: Workflow for the synthesis of zinc yellow pigment.

Analytical Characterization of Zinc Yellow

The following methods are based on the procedures outlined in ASTM D444 for the chemical analysis of zinc yellow pigment.

4.2.1 Determination of Chromium by Dichromate Method

-

Sample Preparation: Accurately weigh approximately 0.5 g of the pigment into a beaker.

-

Digestion: Add 20 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid. Heat gently until the pigment is dissolved and fumes of sulfur trioxide are evolved.

-

Reduction of Chromium: Cool the solution and dilute with 100 mL of water. Add a 5% solution of sodium sulfite dropwise until the yellow color of chromate disappears and a green color of chromic sulfate appears. Boil for 5-10 minutes to expel excess sulfur dioxide.

-

Oxidation of Chromium: While the solution is still hot, add a 1% solution of potassium permanganate dropwise until a permanent pink color is obtained. Boil for 5-10 minutes.

-

Titration: Cool the solution and add a measured excess of a standard ferrous ammonium sulfate solution. Titrate the excess ferrous ions with a standard potassium dichromate solution using a suitable indicator (e.g., diphenylamine sulfonate).

-

Calculation: Calculate the percentage of chromium based on the titration results.

4.2.2 Determination of Zinc by Ferrocyanide Method

-

Sample Preparation: Use the solution remaining after the chromium determination or prepare a new sample by dissolving approximately 0.5 g of the pigment in 20 mL of 1:1 hydrochloric acid.

-